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Compound of Interest

Compound Name: 8-Methylnaphthalen-1-amine

Cat. No.: B180730

Introduction

1-Amino-8-methylnaphthalene is a substituted naphthalene derivative with the molecular
formula C11H11N.[1][2][3] As an aromatic amine, its structural elucidation and characterization
rely heavily on a combination of spectroscopic techniques. This guide provides a
comprehensive overview of the expected spectroscopic data for 1-amino-8-methylnaphthalene
and details the standard experimental protocols for acquiring such data. While specific
experimental spectra for this exact compound are not widely available in public databases, this
document outlines the anticipated spectral characteristics based on its chemical structure and
data from analogous compounds. This information is crucial for researchers in organic
synthesis, materials science, and drug development for identity confirmation and purity
assessment.

Chemical and Physical Properties

A summary of the key identifiers and computed physical properties for 1-amino-8-
methylnaphthalene is presented below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b180730?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylnaphthalen-1-amine
https://www.synchem.de/product/1-amino-8-methylnaphthalene/
https://www.alfa-chemistry.com/cas_130523-30-7.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C11H11N [1]
Molecular Weight 157.21 g/mol [1][2]

CAS Number 130523-30-7 [1][2][3]
Exact Mass 157.089149355 Da [1]

Topological Polar Surface Area 26 A2

[1]

Hydrogen Bond Donor Count 1

[1]

Hydrogen Bond Acceptor
Count

[1]

Spectroscopic Data Summary

The following sections detail the expected spectroscopic data for 1-amino-8-

methylnaphthalene. The data is organized by technique and presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

) Aromatic Protons (C2-
~7.2-7.8 Multiplet 6H

H to C7-H)
~4.0-5.0 Broad Singlet 2H Amine Protons (-NHz)
~2.5 Singlet 3H Methyl Protons (-CHs)
Note: Predicted
values are based on
general chemical shift
ranges for aromatic
amines and
methylnaphthalenes.
[41[5][6]
13C NMR (Carbon-13) NMR Data (Predicted)
Chemical Shift (8) ppm Assignment
~145 C-NH2
~135 Quaternary C
~130 Quaternary C
~120-128 Aromatic CH
~110-115 Aromatic CH
~20 -CHs
Note: Predicted values are based on general
chemical shift ranges for substituted
naphthalenes.[7]
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-amino-8-methylnaphthalene is expected to show characteristic absorption bands for N-H
and C-H bonds, as well as aromatic C=C bonds.[8][9][10]

IR Absorption Data (Predicted)

Wavenumber . . . .

Intensity Vibration Type Functional Group
(cm™)
3300-3500 Medium, Doublet N-H Stretch Primary Amine (-NHz)
3000-3100 Medium-Weak C-H Stretch Aromatic C-H
2850-2960 Medium-Weak C-H Stretch Methyl (-CHs)
~1600 Strong N-H Bend Primary Amine (-NHz)
1450-1580 Medium-Strong C=C Stretch Aromatic Ring

C-H Bend (out-of- ) )

700-900 Strong Substituted Aromatic

plane)

Note: Predicted
values are based on
characteristic IR
frequencies for
aromatic amines and
substituted
naphthalenes.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and formula.[13][14]

Mass Spectrometry Data (Predicted)
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miz Relative Intensity Assighment

157 High [M]* (Molecular lon)

142 High [M-NH]* or [M-CHs]*
CoH7]* (Naphthyl fragment

115 Medium [CoH7]™ (Naphthy! frag

loss)

Note: The molecular ion peak
is expected to be the base
peak or very prominent.
Fragmentation patterns are
predicted based on the stability
of the aromatic system.[15][16]
[17]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within conjugated
systems. Aromatic compounds like naphthalene derivatives typically exhibit multiple absorption
bands.[18][19][20]

UV-Vis Absorption Data (Predicted)

Molar Absorptivity Electronic
Amax (nm) Solvent o

(€) Transition
~220-250 High Ethanol/Hexane - T
~280-340 Medium-Low Ethanol/Hexane - T

Note: The presence of
the amino group is
expected to cause a
bathochromic (red)
shift of the
naphthalene
absorption bands.[20]
[21]
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Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 1-amino-8-methylnaphthalene in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent should be
based on sample solubility.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
resolution.

1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and 16 to 32 scans for good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of the solid 1-amino-8-methylnaphthalene
sample directly onto the ATR crystal.
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is
automatically subtracted from the sample spectrum.

o Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,
and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio over a range of 4000-400 cm~1.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS). The
sample is heated in a vacuum to induce vaporization.[13]

 lonization: Bombard the vaporized molecules with a high-energy electron beam (typically 70
eV). This process ejects an electron from the molecule, forming a positively charged
molecular ion ([M]*) and various fragment ions.[15]

o Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

» Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

UV-Visible Spectroscopy Protocol

o Sample Preparation: Prepare a dilute solution of 1-amino-8-methylnaphthalene in a UV-
transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical
concentration is around 10-4 to 10~> M. Prepare a blank cuvette containing only the solvent.
[22]
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e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Baseline Correction: Place the blank cuvette in the reference beam path and record a
baseline spectrum to correct for any absorbance from the solvent and cuvette.[22]

o Sample Measurement: Place the sample cuvette in the sample beam path and record the
absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

o Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). The
wavelengths of maximum absorbance (Amax) are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a

compound like 1-amino-8-methylnaphthalene.
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Caption: Logical workflow for spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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